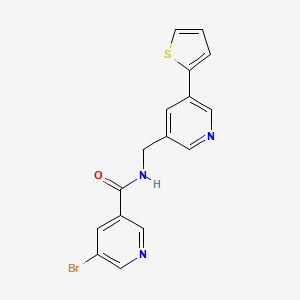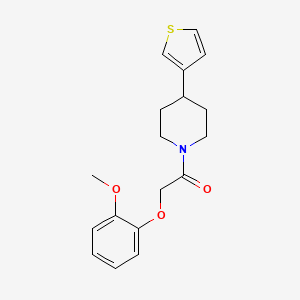
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including the use of 1H NMR, IR, mass spectral, and elemental analysis for characterization. For instance, the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives is detailed, which suggests that similar synthetic routes could be employed for the compound . The key steps likely involve the formation of ether and amide bonds, as well as the introduction of the thiophene moiety.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of a piperidine ring, which is a common feature in many biologically active molecules. The presence of methoxy and thiophene groups can influence the electronic distribution and conformational stability of the molecule, potentially affecting its interaction with biological targets .
Chemical Reactions Analysis
The reactivity of similar compounds with different amines has been studied, indicating that the methoxy and thiophene groups can participate in various chemical reactions. For example, benzo[b]thiophen dioxides can undergo ring opening to form amides or enamines depending on the amine used . This suggests that the compound may also exhibit diverse reactivity patterns, which could be exploited in the synthesis of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined using techniques like high-performance liquid chromatography (HPLC). For instance, HPLC methods have been developed for the analysis of new antiallergenic agents with structural similarities, which include a piperidine ring and methoxyphenyl group . These methods are crucial for the quantitation of the compounds in biological samples, indicating their stability and suitability for in vivo studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Arzoxifene : A study described the synthesis of Arzoxifene, involving key intermediates related to 2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, highlighting its role in the synthesis of complex organic compounds (Ji Ya-fei, 2011).
Biological and Medicinal Research
- Wound-Healing Potential : A study evaluated derivatives of a similar compound for their in vivo wound-healing activity, demonstrating significant healing and increased collagenation, which suggests potential therapeutic applications (K. Vinaya et al., 2009).
- Antimicrobial Activity : Research on Schiff bases derived from a similar compound showed antimicrobial activity, especially against certain bacterial isolates, indicating its potential in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Material Science and Industrial Applications
- Corrosion Inhibition : A study on similar Schiff bases found them effective as corrosion inhibitors for carbon steel, suggesting industrial applications in metal preservation (M. Hegazy et al., 2012).
- Polymerization Studies : Research involving phenoxy ring-substituted isopropyl phenylcyanoacrylates, related to the core structure, highlighted their use in copolymerization with styrene, indicating potential in material science (Paige M. Whelpley et al., 2022).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)15-8-11-23-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXYCACHILWLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)
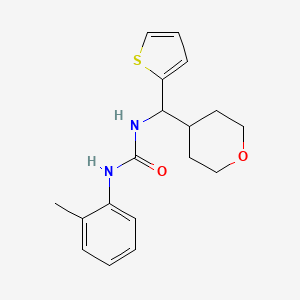
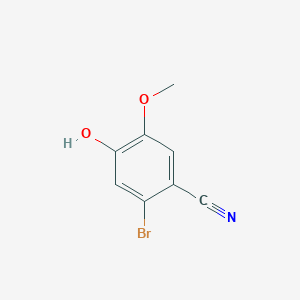
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)
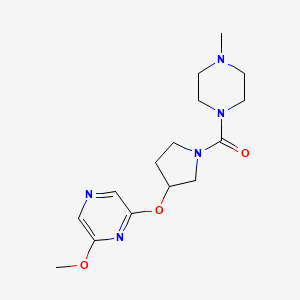
![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)
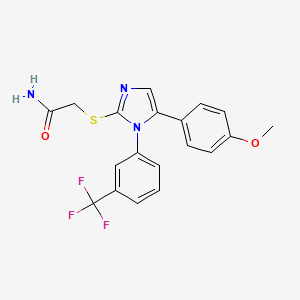
![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)
